

commercial availability of 5-Boc-Octahydropyrrolo[3,4-c]pyridine

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Compound of Interest

Compound Name: 5-Boc-Octahydropyrrolo[3,4-c]pyridine

Cat. No.: B1287322

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In-depth Technical Guide: 5-Boc-Octahydropyrrolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a representative synthetic route for **5-Boc-Octahydropyrrolo[3,4-c]pyridine**, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The rigid bicyclic scaffold of this compound makes it an attractive component for the synthesis of novel therapeutic agents.

Commercial Availability

5-Boc-Octahydropyrrolo[3,4-c]pyridine, also known by its systematic name tert-butyl octahydropyrrolo[3,4-c]pyridine-5-carboxylate and identified by the CAS Number 351370-99-5, is readily available from a variety of commercial suppliers.^{[1][2][3][4]} The compound is typically offered in research-grade purities, commonly 95% or higher. Physical characteristics are generally described as a white to yellow-brown oil or semi-solid. Standard practice for storage is under refrigeration (2-8°C) in an inert atmosphere. While pricing and packaging sizes vary among suppliers, the compound is accessible for laboratory-scale synthesis and research purposes.

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich	95%	Inquire	Marketed under the BLD Pharmatech brand.
BLD Pharmatech	≥95%	Inquire	Direct supplier.
CymitQuimica	95%	250mg and other sizes upon request	Distributor for Apollo Scientific.
Biosynth	≥97%	Inquire	Offers price matching.
Key Organics	≥95%	Inquire	Available for custom inquiry.
MySkinRecipes	98%	Gram-scale quantities	Research chemical supplier.

Representative Synthesis Protocol

While numerous suppliers offer **5-Boc-Octahydropyrrolo[3,4-c]pyridine**, detailed public-domain experimental protocols for its specific synthesis are not abundant. However, based on established synthetic methodologies for related heterocyclic compounds, a plausible and representative multi-step synthesis can be proposed. This protocol starts from N-Boc-pyrrolidine-3,4-dicarboxylic acid, a derivative that can be prepared through chemoenzymatic methods. The following protocol is a composite of well-established chemical transformations and should be considered a representative guide.

Overall Reaction Scheme:

Step 1: Reduction of N-Boc-pyrrolidine-3,4-dicarboxylic acid to tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Methodology:

- To a solution of N-Boc-pyrrolidine-3,4-dicarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH₃·THF, 2.5 equivalents) dropwise at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
- Purify the crude product by silica gel column chromatography to obtain tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Mesylation of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Methodology:

- Dissolve the diol from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Cool the solution to 0°C and add triethylamine (2.5 equivalents).
- Add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 2-4 hours.
- Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is often used in the next step without further purification.

Step 3: Cyclization to form 5-Boc-2-benzyl-octahydropyrrolo[3,4-c]pyridine

Methodology:

- Dissolve the crude dimesylate from Step 2 (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- Add potassium carbonate (3 equivalents) and benzylamine (1.2 equivalents).
- Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
- Monitor the reaction by TLC.
- After cooling to room temperature, filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography to yield 5-Boc-2-benzyl-octahydropyrrolo[3,4-c]pyridine.

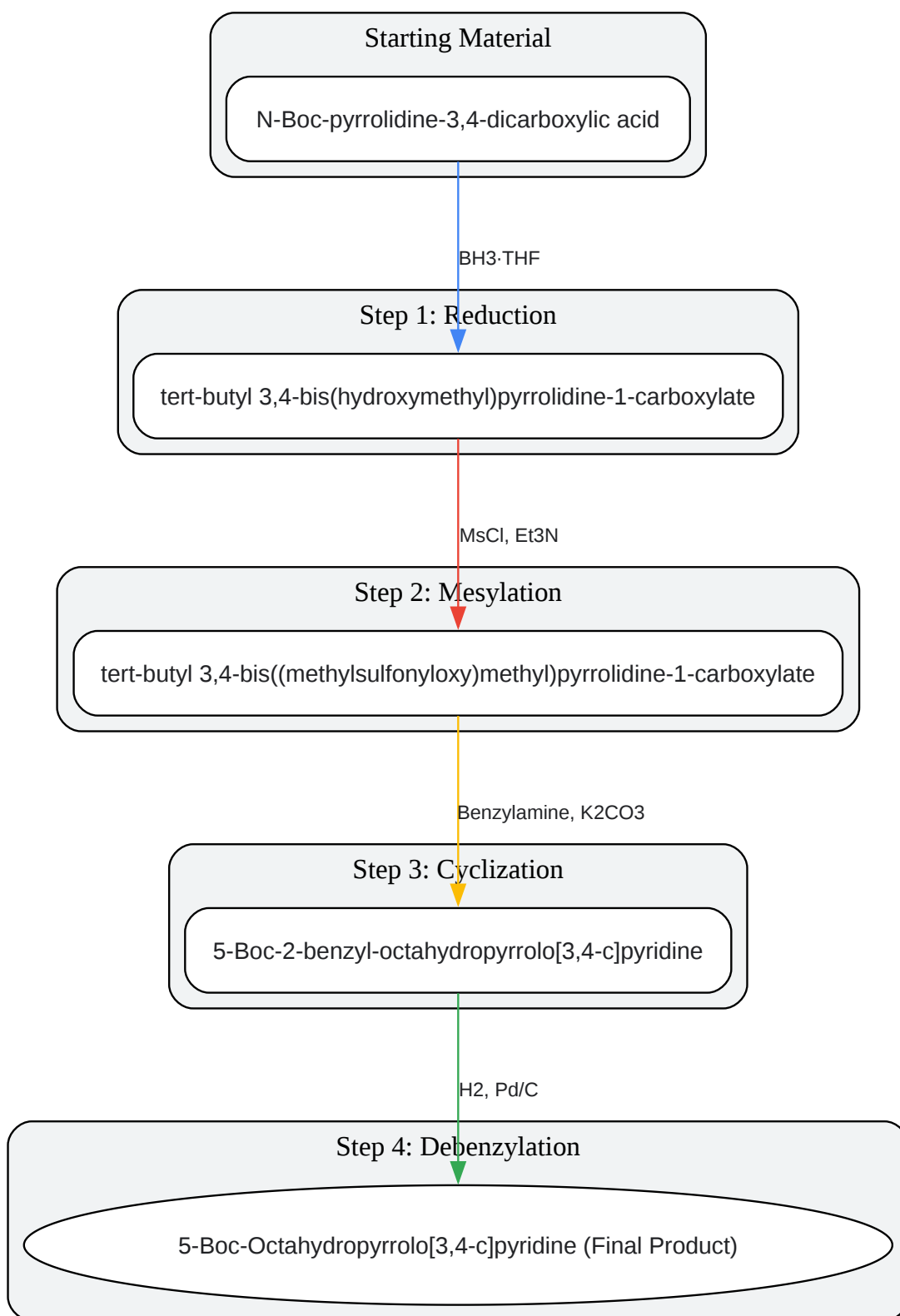
Step 4: Debenzylation to yield 5-Boc-Octahydropyrrolo[3,4-c]pyridine

Methodology:

- Dissolve the N-benzyl protected compound from Step 3 (1 equivalent) in methanol or ethanol.
- Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.
- Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 8-16 hours.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **5-Boc-Octahydropyrrolo[3,4-c]pyridine**.

Synthesis Workflow Visualization

The following diagram illustrates the proposed synthetic pathway for **5-Boc-Octahydropyrrolo[3,4-c]pyridine**.



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